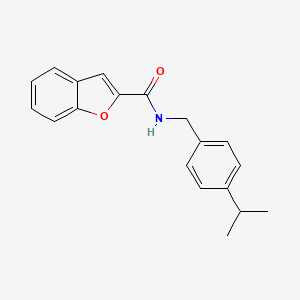

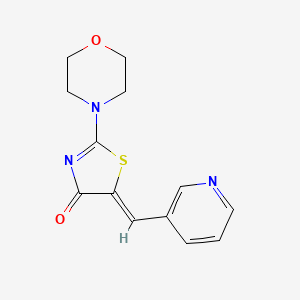

2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that have been extensively studied for their potential applications in various fields due to their unique structural properties. The molecule contains a thiazolone backbone, substituted with morpholinyl and pyridinylmethylene groups, which contribute to its chemical reactivity and physical characteristics.

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation and cyclocondensation reactions. Lamphon et al. (2004) described the synthesis of related thiazolo[3,2-a]pyridine derivatives, indicating the potential methods for synthesizing the compound through similar pathways (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their heterocyclic framework, incorporating thiazolone, pyridine, and morpholine moieties. These structural elements play crucial roles in determining the molecule's reactivity and interaction with various substrates.

Chemical Reactions and Properties

The compound exhibits a range of chemical behaviors, including reactions with aldehydes, nitriles, and other electrophiles, due to the active methylene group adjacent to the thiazolone ring. Studies by Zaleska (1987) on related thiazolidine derivatives under morpholine treatment suggest pathways for chemical transformations that could be applicable to our compound of interest (Zaleska, 1987).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and substituent groups. The study on similar compounds by Morales-Salazar et al. (2022) provides insights into how the morpholine and pyridine groups affect these properties (Morales-Salazar et al., 2022).

Scientific Research Applications

Antitubercular and Antifungal Applications

One study explored the synthesis and evaluation of certain novel derivatives for antitubercular and antifungal activities. Compounds synthesized through reactions involving morpholine demonstrated significant antitubercular and antifungal properties, highlighting their potential in developing treatments for these infections. The structural confirmation of these compounds was achieved through IR, 1H NMR, and Mass spectra, indicating the critical role of morpholine in enhancing biological activity (Manjoor. Syed et al., 2013).

Electropolymerization and Optical Properties

Another fascinating application involves the electropolymerization of thiadiazolo[3,4-c]pyridine derivatives, including those with morpholine groups, to create polymers with promising optical and electrochromic properties. These materials exhibit various colors and show potential for use in electrochromic devices due to their diverse optical absorption capabilities. The study's findings underscore the importance of the donor-acceptor-donor (D–A–D) structure in designing materials with specific optical characteristics (Shouli Ming et al., 2015).

Corrosion Inhibition

Research into thiazole-based pyridine derivatives, including those synthesized from compounds similar to "2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one," has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds were characterized through various analytical techniques, revealing that their inhibition efficiency is closely related to their concentration and structural features. The study provides insights into the potential industrial applications of these derivatives in protecting metals from corrosion (Turuvekere K. Chaitra et al., 2016).

properties

IUPAC Name |

(5Z)-2-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12-11(8-10-2-1-3-14-9-10)19-13(15-12)16-4-6-18-7-5-16/h1-3,8-9H,4-7H2/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQGNRSRDOPGIO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CN=CC=C3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)